2,3-Dihydro-7-iodoinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Kinase Research Applications : The synthesis of related compounds like 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one demonstrates the exploration of 1,3-dihydro-2H-indol-2-ones (oxindoles) and azaoxindoles, which are analogs to 2,3-Dihydro-7-iodoinden-1-one. These compounds are valuable scaffolds in pharmaceutical research, particularly in kinase research areas (Cheung, Harris, & Lackey, 2001).
Iodoindenes Synthesis and Cross-Coupling Applications : The synthesis of iodoindenes, which includes compounds like this compound, is significant for their application in cross-coupling reactions. These reactions are crucial in creating complex molecules for pharmaceutical and material science applications (Howlader et al., 2020).
Electrophilic Cyclization and Synthesis of Complex Molecules : A novel method for constructing compounds like 2,3-dihydro-5-iodopyran-4-one through electrophilic cyclization/migration reactions signifies the importance of this compound derivatives in synthesizing more complex molecular structures using organopalladium chemistry (Wen, Liu, & Liang, 2008).
Synthesis of Isoindolin-1-ones and Polycyclic Frameworks : The efficient synthesis of 2,3-dihydro-1H-isoindol-1-ones, related to this compound, highlights their potential in assembling complex polycyclic frameworks. This has implications in creating compounds with potential therapeutic uses (Lamblin, Couture, Deniau, & Grandclaudon, 2007).
Environmental Applications in Synthesis : The preparation of related compounds, such as 2-(2,4-Dichlorobenzylidene)-2,3-dihydroinden-1-one, under solvent-free conditions, showcases an environmentally friendly approach to synthesizing these types of molecules. This has significant implications for sustainable chemistry practices (Li-rong, 2010).
properties
IUPAC Name |
7-iodo-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVIZRKBYNZSAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464115 |
Source
|
Record name | 7-IODO-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
628732-02-5 |
Source
|
Record name | 7-IODO-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.